An In-Depth Technical Guide to 2-(Trifluoromethyl)quinolin-5-amine: Structure, Properties, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 2-(Trifluoromethyl)quinolin-5-amine: Structure, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(Trifluoromethyl)quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties[1][2][3][4]. The strategic incorporation of a trifluoromethyl (-CF3) group into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets through favorable electrostatic interactions[5]. This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinolin-5-amine, a key building block for the synthesis of novel therapeutic agents. While specific detailed research on this particular isomer is emerging, this guide will leverage data from closely related analogs to provide a thorough understanding of its chemical nature and potential applications.
Chemical Structure and Physical Properties
2-(Trifluoromethyl)quinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C10H7F3N2. The structure consists of a quinoline ring system with a trifluoromethyl group at the 2-position and an amino group at the 5-position.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinolin-5-amine
| Property | Value | Source/Notes |
| IUPAC Name | 2-(Trifluoromethyl)quinolin-5-amine | [6][7] |
| CAS Number | 611231-26-6 | [6][7] |
| Molecular Formula | C10H7F3N2 | [6][7] |
| Molecular Weight | 212.18 g/mol | [6][7] |
| LogP | 2.57 | [6][7] |
| Appearance | Predicted to be a solid at room temperature | Based on related quinoline derivatives |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General characteristic of similar organic compounds |
Synthetic Strategies
A potential synthetic approach would start from 3-amino-2-fluorobenzotrifluoride. This starting material can be nitrated, followed by a reduction of the nitro group to an amino group, and then subjected to a cyclization reaction to form the quinoline ring.
Hypothetical Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinolin-5-amine
Step 1: Nitration of 2-Fluoro-5-(trifluoromethyl)aniline
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To a stirred solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
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Maintain the temperature below 5 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: Reduction of the Nitro Group
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Dissolve the nitrated intermediate from Step 1 in ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the diamino intermediate.
Step 3: Skraup-type Cyclization to form the Quinoline Ring
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To a mixture of the diamino intermediate from Step 2, glycerol (3.0 eq), and a mild oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to 120-140 °C for several hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and neutralize with sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(Trifluoromethyl)quinolin-5-amine.
Spectroscopic Characterization
While experimental spectra for 2-(Trifluoromethyl)quinolin-5-amine are not publicly available, its spectral characteristics can be predicted based on its structural motifs and data from analogous compounds[9][10][11].
Table 2: Predicted Spectroscopic Data for 2-(Trifluoromethyl)quinolin-5-amine
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. - The protons of the amino group (-NH2) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | - Aromatic carbons of the quinoline ring would appear between δ 110-150 ppm. - The carbon of the trifluoromethyl group would be observed as a quartet due to C-F coupling. |
| ¹⁹F NMR | - A singlet corresponding to the -CF3 group is expected, likely in the range of δ -60 to -70 ppm (relative to CFCl3). |
| IR Spectroscopy | - N-H stretching vibrations of the primary amine are expected as two bands in the 3300-3500 cm⁻¹ region. - N-H bending vibration around 1600-1650 cm⁻¹. - C-N stretching of the aromatic amine in the 1250-1335 cm⁻¹ range. - Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M+) would be observed at m/z 212. - Fragmentation would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-(trifluoromethyl)quinoline scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy and antimalarial drugs[1][2][3][4]. The amino group at the 5-position serves as a crucial handle for further chemical modifications to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
Potential as Kinase Inhibitors
Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The 2-(trifluoromethyl)quinoline core can be elaborated to target the ATP-binding site of kinases. The 5-amino group can be functionalized to introduce side chains that can form key interactions with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.
Safety and Handling
Based on available safety data for 2-(Trifluoromethyl)quinolin-5-amine, the compound is classified with the following hazard statements[6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
2-(Trifluoromethyl)quinolin-5-amine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its trifluoromethyl group imparts desirable physicochemical properties, while the amino functionality allows for diverse chemical modifications. Although detailed experimental data for this specific isomer is not yet widely published, this guide provides a comprehensive overview of its structure, predicted properties, and potential applications based on established chemical principles and data from closely related compounds. Further research into the synthesis and biological evaluation of derivatives of 2-(Trifluoromethyl)quinolin-5-amine is warranted to fully explore its therapeutic potential.
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